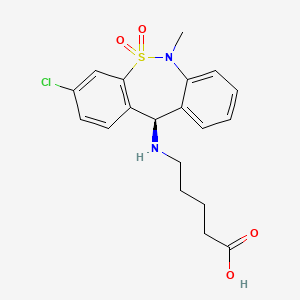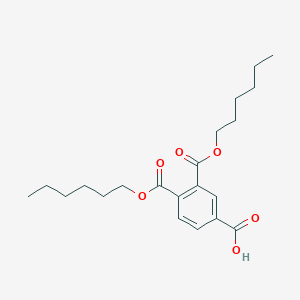
((1R,2S)-cyclobutane-1,2-diyl)dimethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1R,2S)-cyclobutane-1,2-diyl)dimethanamine: is a chiral compound with two stereocenters, making it an interesting subject for stereochemical studies. The compound’s unique structure, featuring a cyclobutane ring with two methanamine groups, lends itself to various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2S)-cyclobutane-1,2-diyl)dimethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with a suitable amine source. For instance, the reaction of cyclobutane-1,2-diol with methanamine under acidic conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes crystallization or chromatography techniques to isolate the desired enantiomer .
Analyse Chemischer Reaktionen
Types of Reactions: ((1R,2S)-cyclobutane-1,2-diyl)dimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Substituted amines
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ((1R,2S)-cyclobutane-1,2-diyl)dimethanamine is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereochemical effects in reactions .
Biology: The compound’s amine groups allow it to interact with biological molecules, making it useful in the design of enzyme inhibitors and other biologically active compounds .
Medicine: In medicine, this compound derivatives are explored for their potential therapeutic properties, including as potential treatments for neurological disorders .
Industry: Industrially, the compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties .
Wirkmechanismus
The mechanism of action of ((1R,2S)-cyclobutane-1,2-diyl)dimethanamine involves its interaction with specific molecular targets. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Vergleich Mit ähnlichen Verbindungen
(1R,2S)-2-Phenylcyclopropanaminium: This compound shares a similar chiral structure but with a cyclopropane ring instead of a cyclobutane ring.
(1R,2S)-2,6-Dimethyl-1-amidoindane: Another chiral compound with different functional groups and applications.
Uniqueness: ((1R,2S)-cyclobutane-1,2-diyl)dimethanamine is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C6H14N2 |
|---|---|
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
[(1R,2S)-2-(aminomethyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C6H14N2/c7-3-5-1-2-6(5)4-8/h5-6H,1-4,7-8H2/t5-,6+ |
InChI-Schlüssel |
ZBLACDIKXKCJGF-OLQVQODUSA-N |
Isomerische SMILES |
C1C[C@H]([C@H]1CN)CN |
Kanonische SMILES |
C1CC(C1CN)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(2,6-Dimethylphenoxy)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13435820.png)










![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)
![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)
